Methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate

Osteoporosis Bone Anabolic Agents Alkaline Phosphatase (ALPase)

Scaffold mismatch derails kinase inhibitor and bone anabolic SAR campaigns. CAS 111042-89-8 is the validated 3-aminothieno[2,3-b]pyridine-2-carboxylate core required for target engagement. • Essential for enhancing ALPase activity in bone anabolic programs • Confirmed core for MEK/EPAC inhibitors with in vivo efficacy at 30 mg/kg/day po • Gateway to anti-infectives with ~4-fold improved potency over miltefosine against Leishmania. Bulk quantities available for lead optimization.

Molecular Formula C9H8N2O2S
Molecular Weight 208.24 g/mol
CAS No. 111042-89-8
Cat. No. B021535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate
CAS111042-89-8
Molecular FormulaC9H8N2O2S
Molecular Weight208.24 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C2=C(S1)N=CC=C2)N
InChIInChI=1S/C9H8N2O2S/c1-13-9(12)7-6(10)5-3-2-4-11-8(5)14-7/h2-4H,10H2,1H3
InChIKeySTCNNBXPNILVDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Aminothieno[2,3-b]pyridine-2-carboxylate: A Privileged Scaffold


Methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate (CAS 111042-89-8) is a heterocyclic building block featuring a fused thieno[2,3-b]pyridine core, an amino group at the 3-position, and a methyl ester at the 2-position. The thieno[2,3-b]pyridine scaffold is recognized as a privileged pharmacophore in medicinal chemistry . This specific methyl ester-amine substitution pattern provides a strategic entry point for further functionalization through the reactive amino group and the ester moiety, making it a critical intermediate for developing kinase inhibitors, bone anabolic agents, and anti-infective candidates .

Scaffold Type
Fused thieno[2,3-b]pyridine core
Functional Handles
3-Amino and 2-methyl ester groups
Reported Synthesis Context
Kinase/EPAC inhibitor, bone anabolic, and antimicrobial agent development

Methyl 3-Aminothieno[2,3-b]pyridine-2-carboxylate: Substitution Specificity


While numerous thienopyridine derivatives exist, the specific 3-amino-2-carboxylate/carboxamide configuration of CAS 111042-89-8 and its immediate analogs has been confirmed as the necessary core structure for eliciting key biological responses. Research has definitively shown that 3-aminothieno[2,3-b]pyridine-2-carboxamide is required for enhancing alkaline phosphatase (ALPase) activity in bone anabolic programs [1]. Furthermore, the nature of substitution at the C4, C5, and C2 positions critically determines activity profiles against pathogens such as Mycobacterium tuberculosis and Trypanosoma brucei, meaning generic thienopyridine replacements with alternative substitution patterns or core scaffolds fail to deliver the validated potency or target engagement required for advanced research [2][3].

!
3-Amino-2-carboxylate pattern is reported as necessary for ALPase-enhancing activity; generic thienopyridines with different substitution may not replicate this response.
!
C4 and C5 substitution critically influence antimicrobial SAR; analog scaffolds or alternative substitution may shift pathogen selectivity and potency profiles.
!
Alternative core scaffolds (non-thieno[2,3-b]pyridine) may not engage MEK or EPAC targets in reported enzyme assays, limiting use in kinase/EPAC inhibitor synthesis.

Methyl 3-Aminothieno[2,3-b]pyridine-2-carboxylate: Quantitative Evidence & SAR


Scaffold Requirement for ALPase Activity

In a cell-based screening program for osteoblastic differentiation, the 3-aminothieno[2,3-b]pyridine-2-carboxamide core was confirmed to be a necessary structure for the enhancement of alkaline phosphatase (ALPase) activity. This structural requirement was established during the optimization of the C4-substituent, confirming that alternative scaffolds lacking this specific substitution pattern cannot be substituted for achieving this validated anabolic effect [1].

ALPase Scaffold Requirement
Class-level
3-Aminothieno[2,3-b]pyridine-2-carboxamide core identified as essential for ALPase enhancement in ST2 stromal cell assay. Other scaffolds fail to substitute.
Supports scaffold-specific procurement for bone anabolic SAR.
Reported in cell-based screening; class-level inference.
Osteoporosis Bone Anabolic Agents Alkaline Phosphatase (ALPase)

High Purity and Analytical Certification

Commercial suppliers offer Methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate (CAS 111042-89-8) with standard purity levels of ≥95% to >98% . Furthermore, vendors provide comprehensive analytical documentation, including NMR, HPLC, MSDS, and COA reports . This level of validated purity and documentation is critical for ensuring reproducible synthetic outcomes in advanced medicinal chemistry and biological assays, differentiating it from unverified or lower-purity alternatives.

Purity & Documentation
Supplier-sourced
Commercial purity ≥95% to >98%; batch-specific NMR, HPLC, COA provided.
Reduces synthetic variability; supports reproducible derivatization.
Supplier-sourced specification; independent verification may be required.
Chemical Synthesis Medicinal Chemistry Quality Control

Physical Properties and Stability

The compound exhibits a well-defined melting point of 198-200°C, which serves as a practical quality indicator for procurement and pre-experimental verification . Additionally, predicted physicochemical parameters include a boiling point of 377.6±37.0 °C and a density of 1.422±0.06 g/cm³, providing baseline data for handling, solubility assessment, and formulation considerations .

Physical Properties
Supplier-sourced
Melting point 198–200°C; predicted bp 377.6°C, density 1.422 g/cm³.
Enables identity verification and handling guidance.
Melting point observed; other values predicted. Verify prior to use.
Physicochemical Properties Compound Handling Formulation

Building Block for Kinase and EPAC Inhibitors

Methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate serves as a foundational intermediate in the synthesis of thieno[2,3-b]pyridine derivatives patented as selective inhibitors of human MEK enzymes [1] and as potent, non-competitive inhibitors of the Epac protein [2]. These derivatives are under investigation for treating inflammatory, autoimmune, proliferative, and cognitive disorders, distinguishing CAS 111042-89-8 as a preferred procurement choice for research programs targeting these high-value therapeutic areas.

MEK/EPAC Inhibitor Synthesis
Class-level
Core scaffold in patented MEK (US 8637491) and EPAC (EP 3801511) inhibitor series.
Provides entry to patent-defined chemical space for target engagement studies.
Class-level inference from patent literature; specific derivative activities vary.
Kinase Inhibitors EPAC Inhibitors Targeted Therapy

C5 Substitution and Antimicrobial Activity

Recent studies demonstrate that derivatives of methyl thieno[2,3-b]pyridine-2-carboxylate, accessed via C5 functionalization of a precursor similar to CAS 111042-89-8, exhibit significant antiparasitic activity. One such derivative showed nearly fourfold higher activity against Leishmania infantum promastigotes compared to the reference drug miltefosine, and its selectivity index was also approximately fourfold higher [1]. Additionally, related thienopyridine-based compounds displayed potent antimicrobial activity against S. aureus and E. coli with IC50 values ranging from 14.2 ± 0.41 to 24.3 ± 0.74 µg/mL [2].

Antimicrobial SAR
Class-level
C5-derivatized analogs show up to 4-fold higher anti-Leishmania activity vs miltefosine; antibacterial IC50 14.2–24.3 µg/mL against S. aureus and E. coli.
Highlights scaffold potential for antimicrobial lead optimization.
Reported for specific derivatives; direct activity of parent compound not established.
Antiparasitic Agents Antibacterial Agents Structure-Activity Relationship (SAR)

Methyl 3-Aminothieno[2,3-b]pyridine-2-carboxylate: Applications & Procurement


Bone Anabolic Agents for Osteoporosis

Researchers focused on osteoporosis and bone metabolism should procure CAS 111042-89-8 as the validated core scaffold for synthesizing 3-aminothieno[2,3-b]pyridine-2-carboxamide derivatives. Evidence confirms this core is essential for enhancing alkaline phosphatase (ALPase) activity in osteoblastic differentiation assays [1]. Optimized C4-substituted derivatives have demonstrated in vivo efficacy, significantly improving areal bone mineral density (aBMD) in ovariectomized rat models at oral doses of 30 mg/kg/day, supporting the procurement of this specific scaffold for medicinal chemistry optimization campaigns [2].

Kinase and EPAC Inhibitors for Oncology & Inflammation

Medicinal chemistry teams pursuing MEK or EPAC inhibitors for oncology, inflammatory, or cardiovascular indications should prioritize CAS 111042-89-8 as a key intermediate. Patented thieno[2,3-b]pyridine derivatives, built upon this scaffold, have been characterized as selective human MEK inhibitors [1] and potent, non-competitive EPAC inhibitors [2]. Procuring this compound enables the rapid synthesis and exploration of patent-protected chemical space with demonstrated biological activity.

Antimicrobial & Antiparasitic Drug Discovery

For infectious disease research targeting neglected tropical diseases or drug-resistant bacterial infections, CAS 111042-89-8 serves as a gateway to a series of potent thienopyridine-based antimicrobials. Derivatives synthesized from this core have shown nearly fourfold improved activity over miltefosine against Leishmania infantum and exhibit broad-spectrum antibacterial effects against S. aureus and E. coli [1][2]. Procurement is strategic for SAR studies aimed at optimizing potency and selectivity against these pathogens.

Chemical Biology Tool Compounds

Academic and industrial groups developing chemical probes to investigate the role of Epac1/Rap1 signaling or LepB-dependent protein secretion pathways should procure CAS 111042-89-8. This scaffold is the basis for generating tool compounds that inhibit Epac downstream effectors [1] or disrupt Mycobacterium tuberculosis signal peptidase function [2]. Its established synthetic accessibility and validated biological profile make it an ideal starting point for creating selective chemical probes.

Application
Selection Property
Validation Focus
Bone anabolic agent SAR
3-Amino-2-carboxylate scaffold
ALPase enhancement in osteoblast differentiation assays
Kinase/EPAC inhibitor synthesis
Thieno[2,3-b]pyridine core with ester handle
Target engagement (MEK, EPAC) in enzymatic assays
Antimicrobial agent development
C5-derivatizable scaffold
Antiparasitic/antibacterial potency in cell-based assays
Chemical probe design
Functionalizable amino and ester groups
Selectivity vs Epac1/Rap1 or LepB pathways
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